Evidence Item 1: Conformational Invariance vs. Proline and 4-Substituted Prolines
This evidence demonstrates that the 2-azabicyclo[2.1.1]hexane scaffold, unlike natural proline and its 4-substituted derivatives, exhibits a trans/cis amide bond ratio that is invariant in a particular solvent, irrespective of C-4 substitution [1]. This property is a direct result of the rigid, bridged bicyclic structure, which prevents the ring puckering changes that mediate the trans/cis equilibrium in standard proline analogues.
| Evidence Dimension | Trans/Cis ratio of the prolyl peptide bond |
|---|---|
| Target Compound Data | Invariant trans/cis ratio in a particular solvent for the 2-azabicyclo[2.1.1]hexane analogues of 2S-proline, (2S,4S)-4-hydroxyproline, and (2S,4S)-4-fluoroproline [1] |
| Comparator Or Baseline | Proline and 4-substituted proline analogues (e.g., (2S,4S)-4-hydroxyproline, (2S,4S)-4-fluoroproline) have a trans/cis ratio that is substantially affected by C-4 substituents [1] |
| Quantified Difference | From 'substantially affected' to 'invariant' (Qualitative difference reported) |
| Conditions | Solution NMR analysis of synthesized 2-azabicyclo[2.1.1]hexane analogues [1] |
Why This Matters
This guarantees that peptides or proteins incorporating this building block will have a predictable and consistent backbone conformation, a critical requirement for reproducible structure-activity relationship (SAR) studies and the design of stable collagen mimetics, in contrast to the variable behavior of natural proline derivatives.
- [1] Jenkins, C. L.; Lin, G.; Duo, J.; Rapolu, D.; Guzei, I. A.; Raines, R. T.; Krow, G. R. Substituted 2-azabicyclo[2.1.1]hexanes as constrained proline analogues: implications for collagen stability. J. Org. Chem. 2004, 69 (25), 8565-8573. View Source
